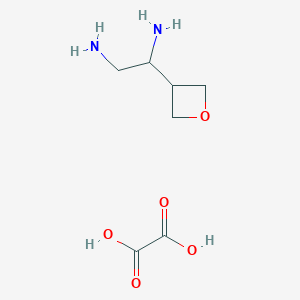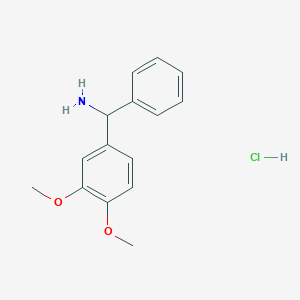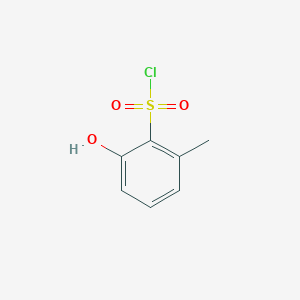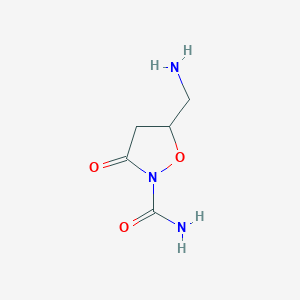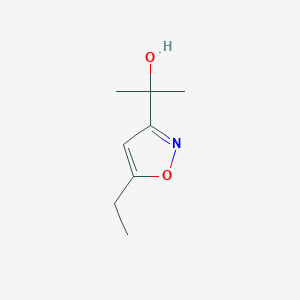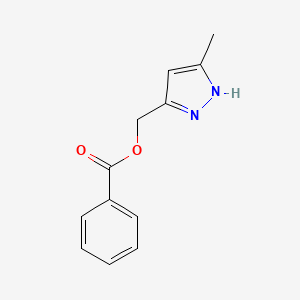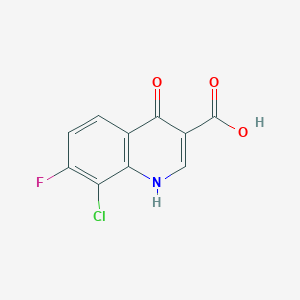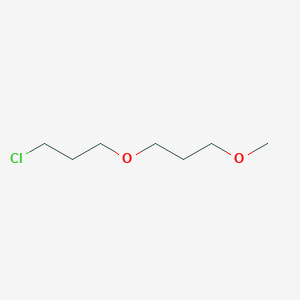
1-Chloro-3-(3-methoxypropoxy)propane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Chloro-3-(3-methoxypropoxy)propane is an organic compound with the molecular formula C7H15ClO2. It is a chlorinated ether, which means it contains both chlorine and ether functional groups. This compound is used in various chemical reactions and has applications in different scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Chloro-3-(3-methoxypropoxy)propane can be synthesized through the reaction of 1,3-dichloropropane with sodium methoxide in the presence of a phase-transfer catalyst. The reaction typically occurs in an inert solvent, such as toluene, at elevated temperatures. The product is then purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-Chloro-3-(3-methoxypropoxy)propane undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as hydroxide ions, amines, or thiols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents like water or ethanol at room temperature.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether are common reducing agents.
Major Products
Nucleophilic substitution: Products include 3-(3-methoxypropoxy)propanol, 3-(3-methoxypropoxy)propylamine, and 3-(3-methoxypropoxy)propylthiol.
Oxidation: Products include 3-(3-methoxypropoxy)propionaldehyde and 3-(3-methoxypropoxy)propionic acid.
Reduction: Products include 3-(3-methoxypropoxy)propanol and propane.
Applications De Recherche Scientifique
1-Chloro-3-(3-methoxypropoxy)propane has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It is investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, such as surfactants and polymers
Mécanisme D'action
The mechanism of action of 1-Chloro-3-(3-methoxypropoxy)propane involves its interaction with nucleophiles, leading to the formation of various substitution products. The chlorine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom to which it is attached. This results in the formation of new carbon-nucleophile bonds and the release of chloride ions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chloro-3-methoxypropane: Similar in structure but lacks the additional propoxy group.
3-Chloropropyl methyl ether: Similar in structure but has a methyl group instead of a propoxy group.
1-Chloro-2-(2-methoxyethoxy)ethane: Similar in structure but has an ethoxy group instead of a propoxy group
Uniqueness
1-Chloro-3-(3-methoxypropoxy)propane is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions. Its structure provides versatility in synthetic applications, making it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C7H15ClO2 |
|---|---|
Poids moléculaire |
166.64 g/mol |
Nom IUPAC |
1-(3-chloropropoxy)-3-methoxypropane |
InChI |
InChI=1S/C7H15ClO2/c1-9-5-3-7-10-6-2-4-8/h2-7H2,1H3 |
Clé InChI |
ABKQBIVAKCQNKG-UHFFFAOYSA-N |
SMILES canonique |
COCCCOCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


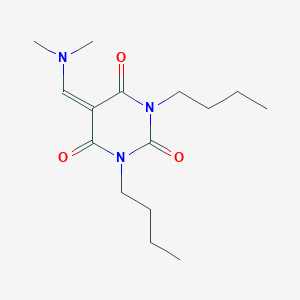
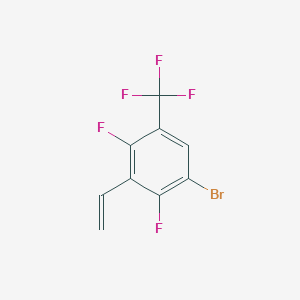
![4-Chloro-1-(difluoromethyl)-2,3-dihydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12861477.png)
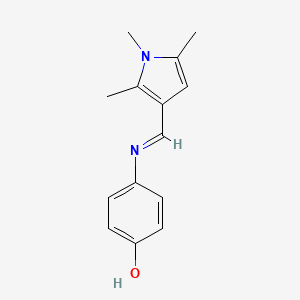
![2-(Chloromethyl)-7-methoxybenzo[d]oxazole](/img/structure/B12861499.png)
